8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline
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Overview
Description
8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
- 8-Bromo-4-chloroquinoline
- 8-Bromo-5-(trifluoromethoxy)quinoline
- 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline
Uniqueness: 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H4BrClF3NO |
---|---|
Molecular Weight |
326.49 g/mol |
IUPAC Name |
8-bromo-4-chloro-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H |
InChI Key |
KGAMCFULQVTLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br |
Origin of Product |
United States |
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